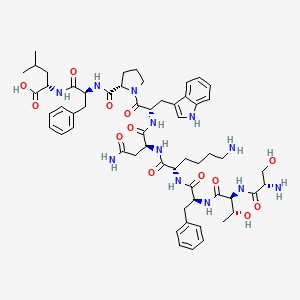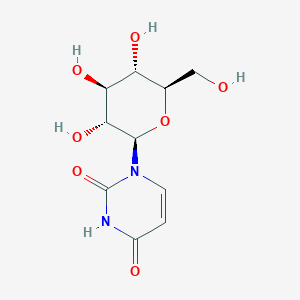
4-(2-Hydroxy-3-(isopropylamino)propoxy)phenethyl dimethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydroxy-3-(isopropylamino)propoxy)phenethyl dimethylcarbamate is a chemical compound with a molecular formula of C17H28N2O4 It is known for its unique structure, which includes a phenethyl group, a dimethylcarbamate group, and a hydroxy-isopropylamino-propoxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-3-(isopropylamino)propoxy)phenethyl dimethylcarbamate typically involves multiple steps. One common synthetic route includes the following steps:
Preparation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, such as 4-(2-Hydroxy-3-(isopropylamino)propoxy)phenylacetic acid.
Formation of the Carbamate Group: The intermediate is then reacted with dimethylcarbamoyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Hydroxy-3-(isopropylamino)propoxy)phenethyl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The phenethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(2-Hydroxy-3-(isopropylamino)propoxy)phenethyl dimethylcarbamate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(2-Hydroxy-3-(isopropylamino)propoxy)phenethyl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound is known to act as a ligand, binding to receptors on the surface of cells and modulating their activity. This can lead to various physiological effects, such as changes in cell signaling pathways and alterations in cellular function .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic acid: A metabolite of the selective β-1 blocker drug metoprolol.
1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)ethanone oxime: Another compound with a similar structure.
Uniqueness
4-(2-Hydroxy-3-(isopropylamino)propoxy)phenethyl dimethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
| 788763-21-3 | |
Fórmula molecular |
C17H28N2O4 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C17H28N2O4/c1-13(2)18-11-15(20)12-23-16-7-5-14(6-8-16)9-10-22-17(21)19(3)4/h5-8,13,15,18,20H,9-12H2,1-4H3 |
Clave InChI |
LSLUUTRTJBCSJJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC(COC1=CC=C(C=C1)CCOC(=O)N(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








